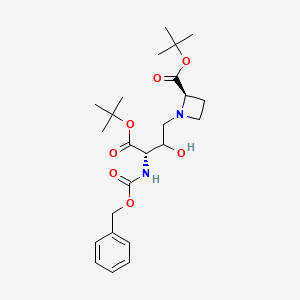

(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound with a unique structure This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and multiple functional groups including tert-butyl, benzyloxycarbonyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: Functional groups such as tert-butyl, benzyloxycarbonyl, and hydroxyl groups are introduced through various organic reactions including protection and deprotection steps.

Purification: The final compound is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate: is similar to other azetidine derivatives that contain functional groups such as tert-butyl and benzyloxycarbonyl.

Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both tert-butyl and benzyloxycarbonyl groups, along with the azetidine ring, makes it a versatile compound for various chemical and biological studies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step orthogonal protection-deprotection strategies. Key steps include:

- Amino Protection : Introduction of the benzyloxycarbonyl (Cbz) group to protect the amine, as seen in analogous compounds .

- Hydroxyl Group Activation : Use of tert-butoxy or silyl ethers (e.g., tert-butyldiphenylsilyl) to stabilize hydroxyl intermediates during oxidation or coupling reactions .

- Azetidine Ring Formation : Cyclization via Wittig or Mitsunobu reactions to construct the azetidine core .

- Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) and TLC monitoring are critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, benzyloxy aromatic protons at ~7.3 ppm) .

- HRMS : Validates molecular weight and isotopic patterns .

- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹ for ester/amide groups) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Drug Discovery : Serves as a chiral intermediate for protease inhibitors or peptidomimetics due to its azetidine and tert-butoxy motifs .

- Mechanistic Studies : The hydroxyl and oxo groups enable hydrogen-bonding studies with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly at the (2S) and (3S) chiral centers?

- Methodological Answer :

- Chiral Auxiliaries : Use of (S)-tert-leucine or oxazolidinone-based auxiliaries to enforce stereochemistry during coupling steps .

- Asymmetric Catalysis : Employ Sharpless epoxidation or Evans aldol reactions for enantioselective hydroxylation .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for related azetidine derivatives .

Q. What strategies address low yields in the final coupling step of this compound?

- Methodological Answer :

- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of polar intermediates .

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Stille or Ullmann couplings if steric hindrance occurs .

- Temperature Control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions during sensitive steps .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., tert-butoxy vs. methoxy) and assay against standardized targets (e.g., kinases) .

- Molecular Dynamics Simulations : Predict binding modes to identify steric or electronic factors affecting activity .

- Meta-Analysis : Cross-reference PubChem or ChEMBL data to validate outliers .

Q. What are the best practices for stabilizing this compound under laboratory storage conditions?

- Methodological Answer :

Properties

Molecular Formula |

C24H36N2O7 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

tert-butyl (2R)-1-[(3S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |

InChI |

InChI=1S/C24H36N2O7/c1-23(2,3)32-20(28)17-12-13-26(17)14-18(27)19(21(29)33-24(4,5)6)25-22(30)31-15-16-10-8-7-9-11-16/h7-11,17-19,27H,12-15H2,1-6H3,(H,25,30)/t17-,18?,19+/m1/s1 |

InChI Key |

DCFLOYGJORMZDT-KGNCLDLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCN1CC([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.